molecular formula C14H14ClNOS B2875890 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone CAS No. 333352-66-2

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone

Cat. No.: B2875890
CAS No.: 333352-66-2
M. Wt: 279.78
InChI Key: QXDHRZHCBIPAQN-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

    Amination Reaction:

    Thienyl Group Introduction: The 2-thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl halide and a palladium catalyst.

    Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or anilino groups, leading to the formation of sulfoxides or nitroso derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or nitroso compounds, while reduction could produce alcohols.

Scientific Research Applications

3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible use in the development of organic electronic materials or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methylanilino)-1-phenyl-1-propanone
  • 3-(3-Chloro-4-methylanilino)-1-(2-furyl)-1-propanone
  • 3-(3-Chloro-4-methylanilino)-1-(2-pyridyl)-1-propanone

Uniqueness

The uniqueness of 3-(3-Chloro-4-methylanilino)-1-(2-thienyl)-1-propanone lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3-chloro-4-methylanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDHRZHCBIPAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333352-66-2
Record name 3-(3-CHLORO-4-METHYLANILINO)-1-(2-THIENYL)-1-PROPANONE
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